4-(Difluoromethyl)phenol physicochemical properties
4-(Difluoromethyl)phenol physicochemical properties
An In-depth Technical Guide to 4-(Difluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 4-(Difluoromethyl)phenol. The information is intended for professionals in research, development, and academia who are interested in leveraging the unique characteristics of this fluorinated organic compound.
Core Physicochemical Properties
4-(Difluoromethyl)phenol, identified by its CAS Number 403648-76-0, is a substituted phenol featuring a difluoromethyl group at the para position of the benzene ring.[1] This substitution significantly influences its electronic properties, reactivity, and biological activity compared to its non-fluorinated or trifluoromethylated analogs.[2]
The physicochemical properties of 4-(Difluoromethyl)phenol are summarized in the table below. It is important to note that several of these values are predicted through computational models and should be confirmed by experimental data where critical.
| Property | Value | Source |
| Molecular Formula | C₇H₆F₂O | [1][2][3] |
| Molecular Weight | 144.12 g/mol | [1][2][3] |
| CAS Number | 403648-76-0 | [1] |
| Boiling Point | 200.3°C at 760 mmHg (Predicted) | [1][3] |
| Density | 1.244 g/cm³ (Predicted) | [1][3] |
| pKa | 9.20 (Predicted) | [3] |
Synthesis and Reactivity
The synthesis of difluoromethylated phenols and their derivatives, such as aryl difluoromethyl ethers, is a key area of research due to their increasing importance in medicinal chemistry and agrochemistry.[4][5] The difluoromethyl group can be introduced using various difluorocarbene precursors.
A general workflow for the synthesis of aryl difluoromethyl ethers from phenols is illustrated below. This process typically involves the generation of a phenolate followed by its reaction with a difluorocarbene source.
Caption: General workflow for the synthesis of aryl difluoromethyl ethers.
Experimental Protocols
1. Synthesis of Aryl Difluoromethyl Ethers via Difluorocarbene Insertion (General Protocol)
This protocol is based on methods described for the difluoromethylation of phenols using precursors like sodium chlorodifluoroacetate.[4][6]
-
Materials: Substituted phenol, a suitable base (e.g., cesium carbonate), a difluorocarbene precursor (e.g., sodium 2-chloro-2,2-difluoroacetate), and a solvent system (e.g., DMF and water).
-
Procedure:
-
A reaction flask is charged with the phenol substrate and the base under an inert atmosphere (e.g., nitrogen).
-
The solvent system is added, and the mixture is stirred to form the corresponding phenolate.
-
The difluorocarbene precursor is added to the mixture.
-
The reaction is heated (e.g., to 120°C) to induce thermal decarboxylation of the precursor, generating difluorocarbene.[6]
-
The electrophilic difluorocarbene is trapped by the nucleophilic phenolate.
-
The reaction progress is monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).[6]
-
Upon completion, the reaction is cooled, and the product is isolated through extraction and purified, often without the need for column chromatography.[6]
-
2. Computational Determination of pKa (General Protocol)
Absolute pKa values for phenols can be accurately predicted using high-level quantum chemical calculations.[7]
-
Methodology: This approach involves calculating the gas-phase free energy difference between the phenol and its corresponding phenoxide anion using a method like CBS-QB3.
-
Solvation Energy: The free energy differences of solvation for both the neutral phenol and the anion are calculated using a continuum solvation model such as CPCM.
-
Calculation: The absolute pKa is then derived from these calculated free energy values. For the highest accuracy, it is critical to use solvent-phase optimized structures for the anions in the solvation calculations.[7]
Biological Significance and Applications
The difluoromethyl group is of significant interest in drug design and agrochemical development. It acts as a bioisosteric replacement for hydroxyl, thiol, or amine groups, which are common pharmacophores.[8][9] This substitution can lead to improved metabolic stability, enhanced lipophilicity, and modulated bioavailability.[1][4][10]
-
Pharmaceuticals: The difluoromethyl group can serve as a lipophilic hydrogen bond donor, enhancing binding affinity to biological targets.[9] This has led to its incorporation in various therapeutic agents, including enzyme inhibitors and anti-HIV drugs.[11]
-
Agrochemicals: In pesticides and herbicides, the difluoromethyl group can increase the biological efficacy of the active molecules.[1][10]
-
Metabolism: Studies on related compounds suggest that difluorinated phenols can be metabolized by microorganisms through hydroxylation, forming difluorinated catechols, which may be followed by partial defluorination.[12] The related compound, 4-(trifluoromethyl)phenol, is a known human metabolite of the drug fluoxetine.[13]
-
Mechanism of Action: Like other 4-substituted phenols, it may have applications in dermatology and oncology research due to the ability of this class of compounds to inhibit tyrosinase and melanin synthesis, potentially inducing T-cell responses against melanoma cells.[14]
The logical flow from the compound's key structural feature to its applications is outlined in the diagram below.
Caption: The role of the difluoromethyl group as a bioisostere.
Safety and Handling
According to its Globally Harmonized System (GHS) classification, 4-(Difluoromethyl)phenol is considered a warning-level hazard. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound.[3]
References
- 1. 4-(Difluoromethyl)phenol [myskinrecipes.com]
- 2. 4-(Difluoromethyl)phenol (403648-76-0) for sale [vulcanchem.com]
- 3. 4-DIFLUOROMETHYLPHENOL | 403648-76-0 [amp.chemicalbook.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. afit.edu [afit.edu]
- 8. Antioxidant properties in a non-polar environment of difluoromethyl bioisosteres of methyl hydroxycinnamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Transformation of difluorinated phenols by Penicillium frequentans Bi 7/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Mechanism of action of 4-substituted phenols to induce vitiligo and antimelanoma immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
